molecular formula C9H13N3O2 B8684714 6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione

6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione

Cat. No.: B8684714
M. Wt: 195.22 g/mol
InChI Key: QQVPYWWVYAEKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of cyclopentanone with urea and an appropriate amine under acidic or basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could yield various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-methylpyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione is unique due to its cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-amino-1-cyclopentylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c10-7-5-8(13)11-9(14)12(7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,11,13,14)

InChI Key

QQVPYWWVYAEKFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC(=O)NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 136 g (1.6 mol) cyanoacetic acid and 400 ml of acetic anhydride was added 192 g (1.5 mol) of cyclopentylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 192 g (66%) (XIII). This was stirred in 500 ml of hot water and 195 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals of cyclopentylurea were filtered off (159 g). The filtrate was evaporated and the residue was refluxed with 200 ml of 1N NaOH. After cooling the cyclopentylurea was filtered off and the filtrate was neutralized with 5N HCl. The crystals were filtered off. Yield 3.8 g (2%) (XIV) NMR.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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